molecular formula C21H24N6O4S B2517866 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1052604-91-7

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

カタログ番号 B2517866
CAS番号: 1052604-91-7
分子量: 456.52
InChIキー: NATOUURCCCYGIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Optimization of DDR1 Inhibitors

The research presented in the first paper focuses on the discovery of novel benzamide derivatives that act as selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1), which is a potential target for anticancer drug discovery. The compounds, particularly 7rh and 7rj, demonstrated high selectivity and potency against DDR1, with low nanomolar IC50 values. They also showed significant inhibition of cancer cell proliferation, invasion, adhesion, and tumorigenicity, suggesting their potential as therapeutic agents. The pharmacokinetic profiles of these compounds were favorable, indicating good oral bioavailability .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The second paper describes the synthesis of a variety of pyrazolo[1,5-a]pyrimidine derivatives and other related compounds. The synthesis began with the formation of a key enaminone intermediate, which was then reacted with different amines to produce the desired pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives. Additionally, the paper reports the synthesis of pyrido[2,3-d]pyrimidine and triazine derivatives. Some of these newly synthesized compounds exhibited moderate antibacterial and antifungal activities .

Synthesis of a PET Agent for Imaging B-Raf(V600E) in Cancers

The third paper outlines the synthesis of a benzamide-based PET imaging agent intended for the detection of the B-Raf(V600E) mutation in cancers. The synthesis involved multiple steps starting from 2,6-difluorobenzoic acid and resulted in a compound with a 1% overall chemical yield. The precursor for radiolabeling was obtained in a 70% yield, and the final PET tracer was synthesized with a high specific activity. This research contributes to the development of diagnostic tools for cancer by providing a method to visualize specific mutations in vivo .

Comprehensive Analysis

The papers collectively contribute to the field of medicinal chemistry by providing insights into the synthesis and potential applications of benzamide derivatives in cancer treatment and diagnosis. The first paper offers a promising avenue for DDR1 inhibition as a therapeutic strategy, while the second paper expands the chemical space of pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities. The third paper advances the development of diagnostic agents for cancer, specifically targeting the B-Raf(V600E) mutation. These studies highlight the versatility of benzamide derivatives in drug discovery and development, showcasing their roles in both therapeutic and diagnostic contexts.

科学的研究の応用

Molecular Interaction and Binding Analysis

Research on similar compounds has focused on their molecular interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, studies on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been conducted to understand their binding interactions, providing insights into how these compounds could be used in receptor-specific drug design and pharmacological studies (Shim et al., 2002).

Capillary Electrophoresis and Quality Control

Studies involving capillary electrophoresis, such as the analysis of imatinib mesylate and related substances, demonstrate how similar compounds can be characterized and quantified. This method is crucial for quality control in pharmaceutical research and development, showcasing potential applications in ensuring the purity and consistency of pharmacological compounds (Ye et al., 2012).

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of compounds like flumatinib in chronic myelogenous leukemia patients highlights the importance of understanding the metabolic pathways, including N-demethylation and amide hydrolysis, in drug development. Such studies are essential for determining the safety, efficacy, and optimal dosing of new therapeutic agents (Gong et al., 2010).

特性

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-14-13-19(28)24-21(22-14)27-18(12-15(2)25-27)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-3-5-11-26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,29)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATOUURCCCYGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。